molecular formula C14H14O4 B508030 Methyl 5-[(4-methylphenoxy)methyl]-2-furoate CAS No. 438219-98-8

Methyl 5-[(4-methylphenoxy)methyl]-2-furoate

Cat. No.: B508030
CAS No.: 438219-98-8
M. Wt: 246.26g/mol
InChI Key: LWCFKPDVOPOJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(4-methylphenoxy)methyl]-2-furoate is an organic compound with the molecular formula C14H14O4 It is a derivative of furan, a heterocyclic organic compound, and contains a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-methylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-methylphenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 5-[(4-methylphenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(4-methylphenoxy)methyl]-2-furoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-methylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a cyanophenyl group instead of a methylphenoxy group.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluoro-nitrophenyl group, offering different chemical properties.

Uniqueness

Methyl 5-[(4-methylphenoxy)methyl]-2-furoate is unique due to the presence of the methylphenoxy group, which imparts specific chemical and physical properties. This makes it suitable for applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-10-3-5-11(6-4-10)17-9-12-7-8-13(18-12)14(15)16-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCFKPDVOPOJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215871
Record name Methyl 5-[(4-methylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-98-8
Record name Methyl 5-[(4-methylphenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(4-methylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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